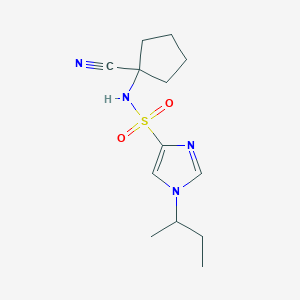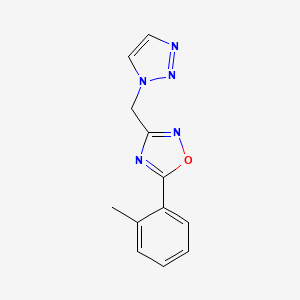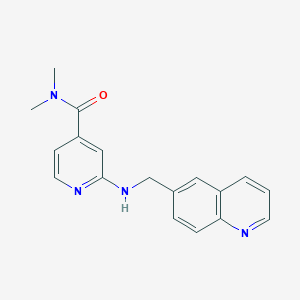![molecular formula C15H16ClN5O B7632889 N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)
N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine, also known as L-163,491, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It is a chemical compound that has been synthesized in recent years and has shown potential for various scientific research applications.
Mecanismo De Acción
N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine acts as a selective antagonist of the NPY Y1 receptor, which is a G protein-coupled receptor. It binds to the receptor and blocks the binding of the endogenous ligand neuropeptide Y, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
The blockade of the NPY Y1 receptor by N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine has been shown to have various biochemical and physiological effects. It has been found to reduce food intake and body weight in animal models of obesity. It also has anxiolytic and antidepressant-like effects, as well as reducing stress-induced behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine in lab experiments is its selectivity for the NPY Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one limitation is that it may not be effective in all animal models of obesity or anxiety/depression, and further studies are needed to determine its efficacy in different contexts.
Direcciones Futuras
There are several future directions for research on N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine. One direction is to investigate its potential as a therapeutic agent for obesity, anxiety, and depression in humans. Another direction is to study its effects on other physiological systems and its potential for use in other diseases or disorders. Additionally, further studies are needed to determine its safety profile and potential side effects.
Métodos De Síntesis
The synthesis of N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine involves multiple steps, including the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with ethyl bromoacetate to form the corresponding ester, which is further reacted with hydrazine hydrate to give the oxadiazole intermediate. The final product is obtained by reacting the oxadiazole intermediate with 1-(4-pyrazolyl)-2-aminopropane.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine has been used in various scientific research applications, such as in the study of the neuropeptide Y system. It has been shown to be a selective antagonist of the NPY Y1 receptor, which is involved in the regulation of appetite, energy balance, and stress response. This makes it a potential candidate for the treatment of obesity, anxiety, and depression.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-11(9-21-8-2-7-18-21)19-14(15-17-10-22-20-15)12-3-5-13(16)6-4-12/h2-8,10-11,14,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOHKCMSIPOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(C2=CC=C(C=C2)Cl)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)
![N-[1-(oxan-4-yl)propan-2-yl]-5-pyridin-2-yl-1H-pyrazol-4-amine](/img/structure/B7632825.png)

![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)
![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)

![7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7632912.png)

![3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7632921.png)